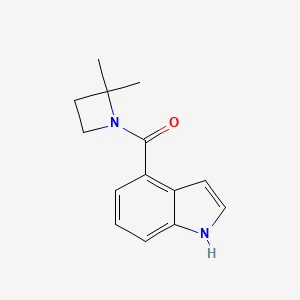
3-Phenyl-1-(1,4-thiazepan-4-yl)prop-2-yn-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Phenyl-1-(1,4-thiazepan-4-yl)prop-2-yn-1-one, also known as PTZ-TP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Wirkmechanismus
3-Phenyl-1-(1,4-thiazepan-4-yl)prop-2-yn-1-one is believed to exert its effects by modulating the activity of the GABA-A receptor, a neurotransmitter receptor that plays a crucial role in the regulation of neuronal excitability. It is thought to enhance the binding of GABA to the receptor, thereby increasing its inhibitory effects on neuronal activity.
Biochemical and Physiological Effects
3-Phenyl-1-(1,4-thiazepan-4-yl)prop-2-yn-1-one has been shown to have a range of biochemical and physiological effects, including the reduction of seizure activity in animal models of epilepsy, the reduction of anxiety-like behavior in rodents, and the induction of sedation and hypnosis. It has also been shown to have a low toxicity profile, making it a promising candidate for further development as a therapeutic agent.
Vorteile Und Einschränkungen Für Laborexperimente
3-Phenyl-1-(1,4-thiazepan-4-yl)prop-2-yn-1-one has several advantages for use in laboratory experiments, including its ease of synthesis, low toxicity profile, and well-characterized mechanism of action. However, it also has some limitations, including its relatively low potency and selectivity for the GABA-A receptor, which may limit its usefulness in certain applications.
Zukünftige Richtungen
There are several potential future directions for research on 3-Phenyl-1-(1,4-thiazepan-4-yl)prop-2-yn-1-one, including the development of more potent and selective analogs, the investigation of its potential applications in other neurological disorders, and the exploration of its effects on other neurotransmitter systems. Additionally, further studies are needed to fully elucidate the mechanism of action of 3-Phenyl-1-(1,4-thiazepan-4-yl)prop-2-yn-1-one and to determine its potential for clinical use.
Synthesemethoden
3-Phenyl-1-(1,4-thiazepan-4-yl)prop-2-yn-1-one can be synthesized through a multistep process that involves the condensation of 2-cyanophenylacetylene with 4-aminothiophenol to form 3-phenyl-1-(4-aminothiophenyl)prop-2-yn-1-one. The resulting compound is then cyclized with 1,4-dibromobutane to form 3-Phenyl-1-(1,4-thiazepan-4-yl)prop-2-yn-1-one.
Wissenschaftliche Forschungsanwendungen
3-Phenyl-1-(1,4-thiazepan-4-yl)prop-2-yn-1-one has been extensively studied for its potential applications in various scientific fields, including medicinal chemistry, neuroscience, and biochemistry. It has been shown to have anticonvulsant, anxiolytic, and sedative properties, making it a promising candidate for the treatment of neurological disorders such as epilepsy and anxiety.
Eigenschaften
IUPAC Name |
3-phenyl-1-(1,4-thiazepan-4-yl)prop-2-yn-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NOS/c16-14(15-9-4-11-17-12-10-15)8-7-13-5-2-1-3-6-13/h1-3,5-6H,4,9-12H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKQDVLUROCYFGO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCSC1)C(=O)C#CC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[[2-(Dimethylamino)-1,3-thiazol-4-yl]methyl]-3-[[1-(2-fluorophenyl)cyclopropyl]methyl]urea](/img/structure/B7585355.png)

![3-(2,2-Dimethylazetidine-1-carbonyl)-7a-methyl-2,3,6,7-tetrahydropyrrolo[2,1-b][1,3]thiazol-5-one](/img/structure/B7585364.png)


![1-[4-(6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-yl)-1,4-diazepan-1-yl]ethanone](/img/structure/B7585386.png)
![1-(6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-yl)piperidin-4-ol](/img/structure/B7585394.png)

![2,3-Dihydroindol-1-yl-[2-[[1-(hydroxymethyl)cyclopropyl]methylamino]pyridin-3-yl]methanone](/img/structure/B7585405.png)




